molecular formula C15H14FNO2S B4072969 1-(4-FLUOROBENZENESULFONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE

1-(4-FLUOROBENZENESULFONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B4072969
M. Wt: 291.3 g/mol
InChI Key: JTVYJUYDRJWKRE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles It features a fluorobenzenesulfonyl group attached to a dihydroindole core

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVYJUYDRJWKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzenesulfonyl chloride and 2-methylindole.

    Reaction: The 4-fluorobenzenesulfonyl chloride is reacted with 2-methylindole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The indole core can interact with various receptors, influencing biological pathways.

Comparison with Similar Compounds

    1-(4-Fluorobenzenesulfonyl)piperidin-4-one: This compound has a similar sulfonyl group but a different core structure.

    4-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl-containing compounds.

    2-Methylindole: The core structure used in the synthesis of the target compound.

Uniqueness: 1-(4-Fluorobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to the combination of the fluorobenzenesulfonyl group and the dihydroindole core, which imparts specific chemical and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-FLUOROBENZENESULFONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 2
1-(4-FLUOROBENZENESULFONYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE

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